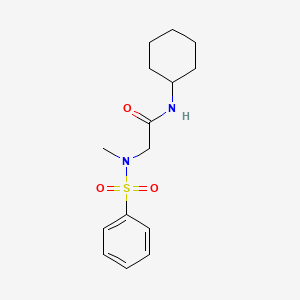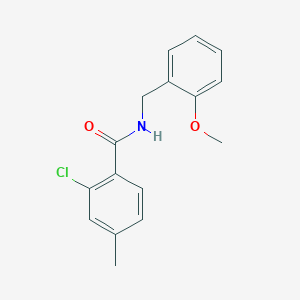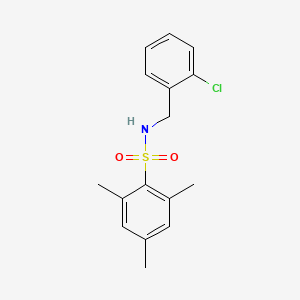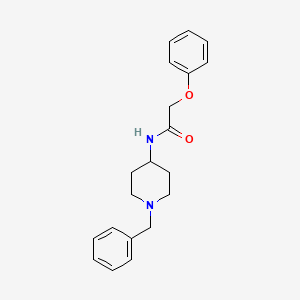![molecular formula C17H19NO3S B5887259 ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate, also known as EMT, is a synthetic compound with potential therapeutic applications. EMT belongs to the class of compounds known as thieno[3,2-b]pyridine derivatives and has been found to exhibit anticancer, anti-inflammatory, and antiviral activities.
Mécanisme D'action
The exact mechanism of action of ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of several key cellular pathways. This compound has been found to inhibit the activity of histone deacetylases, which play a key role in regulating gene expression. This compound has also been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. In addition, this compound has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been well documented. However, this compound also has several limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications. In addition, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Furthermore, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Méthodes De Synthèse
Ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate can be synthesized using a multistep process involving the reaction of 2-aminothiophene with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with 4-methylbenzoyl chloride. The final product is obtained by treating the resulting intermediate with sodium ethoxide in ethanol.
Applications De Recherche Scientifique
Ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have antiviral activity against several viruses, including influenza virus and herpes simplex virus.
Propriétés
IUPAC Name |
ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-13-10-14(17(20)21-5-2)16(22-13)18-15(19)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTMUSRTGUJKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)


![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)


![N-allyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5887266.png)

![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)